(2S,3S)-2-Hexyl-3-methoxyoxetane
Description
Properties
CAS No. |
74824-88-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2S,3S)-2-hexyl-3-methoxyoxetane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9-10(11-2)8-12-9/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
DYWCBOUMSJCIJW-UWVGGRQHSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@H](CO1)OC |
Canonical SMILES |
CCCCCCC1C(CO1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Hexyl-3-methoxyoxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method includes the use of carbonyl compounds and epoxides under acidic or basic conditions to facilitate ring closure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Hexyl-3-methoxyoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted oxetanes, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2-Hexyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive oxetane ring.
Mechanism of Action
The mechanism by which (2S,3S)-2-Hexyl-3-methoxyoxetane exerts its effects involves interactions with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Likely C₁₀H₂₀O₂ (exact formula depends on substituent positions).
- Molecular Weight : Estimated ~172.27 g/mol.
- CAS Registry Number: Not provided in the evidence; requires verification from authoritative databases.
- Applications: Potential use as a building block in pharmaceuticals, agrochemicals, or polymer chemistry.
Comparison with Similar Compounds
The following table compares (2S,3S)-2-Hexyl-3-methoxyoxetane with structurally related oxetanes and ethers. Data are generalized due to the absence of specific evidence.
Key Observations:
Ring Strain vs. Stability : Oxetanes (4-membered rings) exhibit higher ring strain than THF (5-membered), enhancing reactivity in ring-opening reactions .
Functional Groups : This compound combines ether and alkyl substituents, unlike 1,6-diisocyanatohexane (reactive isocyanates) .
Stereochemical Impact: The (2S,3S) configuration may confer unique pharmacokinetic properties compared to non-chiral analogs.
Q & A
Q. What synthetic methodologies are most effective for constructing the oxetane ring in (2S,3S)-2-hexyl-3-methoxyoxetane?
The oxetane core is typically synthesized via intramolecular Williamson etherification or photochemical [2+2] Paterno–Büchi reactions. For stereoselective synthesis, chiral catalysts or auxiliaries may be employed to control the (2S,3S) configuration. Intramolecular cyclization of a β-hydroxysulfonate precursor (e.g., derived from a threitol derivative) has been reported to yield oxetanes with high stereochemical fidelity . Key challenges include minimizing ring-opening side reactions and optimizing reaction conditions (solvent polarity, temperature) to favor oxetane formation over competing pathways like epoxide generation.
Q. How can the stereochemical purity of this compound be validated experimentally?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric excess (ee) determination. Coupled with polarimetric analysis, this provides quantitative stereochemical data. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can confirm spatial proximity of the hexyl and methoxy substituents, validating the (2S,3S) configuration. For example, cross-peaks between the methoxy protons and axial protons on the oxetane ring would support the assigned stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR (in CDCl or DMSO-d) resolve substituent environments. Methoxy ( ppm) and oxetane ring protons ( ppm) show distinct splitting patterns.
- IR : Stretching frequencies for C-O (oxetane, ~980 cm) and ether (methoxy, ~1250 cm) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHO) and detects fragmentation pathways (e.g., loss of hexyl or methoxy groups).
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of this compound in ring-opening reactions?
The electron-donating methoxy group at C3 and bulky hexyl group at C2 create stereoelectronic bias. Nucleophilic attack (e.g., by Grignard reagents) preferentially occurs at C4 due to increased ring strain and reduced steric hindrance. Computational studies (DFT at B3LYP/6-31G*) can map transition states to rationalize regioselectivity. Experimental kinetic data (e.g., rate constants for ring-opening with varying nucleophiles) should be compared with computational predictions to validate mechanistic models .
Q. What strategies mitigate competing side reactions during functionalization of the oxetane ring?
- Protecting Groups : Temporarily masking the methoxy group (e.g., as a silyl ether) prevents undesired oxidation or nucleophilic displacement during downstream reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates in SN2 pathways, reducing elimination byproducts.
- Catalysis : Lewis acids (e.g., BF·OEt) activate the oxetane oxygen, facilitating selective ring-opening without racemization .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
Contradictions in stability studies (e.g., conflicting hydrolysis rates reported in literature) may arise from impurities or solvent interactions. A systematic approach includes:
- Controlled Replicates : Testing stability in rigorously dried solvents (e.g., THF with molecular sieves) to exclude water-mediated degradation.
- Kinetic Profiling : Monitoring degradation via HPLC at multiple pH values (1–14) and temperatures (25–80°C) to identify Arrhenius parameters.
- Isotopic Labeling : Using -labeled oxetane to trace hydrolysis pathways (acid-catalyzed vs. base-catalyzed mechanisms) .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) for solution-state conformation studies.
- Reaction Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading) for maximum yield and selectivity.
- Data Validation : Cross-reference experimental results with computational chemistry tools (e.g., Gaussian, ORCA) to resolve ambiguities in reaction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
